4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-based compound featuring a fluorine substituent at the 4-position of one benzene ring and a pyrrolidine sulfonyl group at the 4'-position of the adjacent ring, with a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBPNSAJCVLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692351 | |
| Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-98-8 | |
| Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
-
Ring A precursor : Methyl 3-bromo-4-fluorobenzoate (prepared via esterification of 3-bromo-4-fluorobenzoic acid with methanol and sulfuric acid).
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Ring B precursor : 4-Bromophenylboronic acid.
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate with a phosphine ligand.
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Base : Aqueous sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).
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Solvent system : Dimethoxyethane (DME)/water or tetrahydrofuran (THF)/water.
Product Characterization
The coupling yields methyl 4'-bromo-4-fluoro-[1,1'-biphenyl]-3-carboxylate , confirmed via:
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¹H NMR : Aromatic protons at δ 7.4–8.1 ppm (multiplet for biphenyl), ester methyl signal at δ 3.9 ppm.
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LC-MS : Molecular ion peak at m/z 353.2 [M+H]⁺.
Functionalization of the 4'-Bromo Group to Sulfonamide
The 4'-bromo substituent on Ring B undergoes sequential transformations to introduce the pyrrolidin-1-ylsulfonyl moiety.
Thiolation and Oxidation
Sulfonyl Chloride Formation
Sulfonamide Formation with Pyrrolidine
Characterization Data
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¹³C NMR : Sulfonamide carbon at δ 44.2 ppm, pyrrolidine carbons at δ 25.6–47.8 ppm.
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IR : S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹.
Hydrolysis of the Methyl Ester to Carboxylic Acid
The final step involves saponification of the methyl ester to unveil the carboxylic acid functionality.
Reaction Conditions
Product Validation
-
Melting point : 210–215°C (decomposes).
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Alternative Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Classical Suzuki | Pd-catalyzed coupling | 65–75 | 95 | Requires inert atmosphere |
| Microwave-assisted | Accelerated coupling | 80–85 | 97 | Specialized equipment needed |
| One-pot sulfination | Combined thiolation/oxidation | 55–60 | 90 | Lower regioselectivity |
Challenges and Optimization Strategies
-
Regioselectivity in Suzuki coupling : Electron-withdrawing groups (e.g., fluorine) on Ring A direct boronic acid coupling to the para position of Ring B.
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Sulfonyl chloride stability : Anhydrous conditions prevent hydrolysis during sulfonamide formation.
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Ester hydrolysis selectivity : LiOH avoids side reactions (e.g., decarboxylation) observed with stronger bases.
Industrial-Scale Considerations
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Catalyst recycling : Immobilized palladium catalysts reduce costs.
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Solvent recovery : DCM and THF are distilled and reused.
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Process analytical technology (PAT) : In-line NMR monitors reaction progress.
Chemical Reactions Analysis
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sulfuric acid), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from structural analysis. †Calculated based on substituents.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Hydroxyl Groups : Diflunisal () demonstrates how hydroxyl groups enhance hydrogen bonding and acidity (pKa ~3.3 for the carboxylic acid), whereas fluorine substituents increase lipophilicity and metabolic stability. The target compound’s 4-fluoro group may improve membrane permeability compared to Diflunisal’s hydroxyl.
- Sulfonamide Variations: The pyrrolidine sulfonyl group in the target compound differs from the sulfamoyloxy group in . Pyrrolidine’s nitrogen ring may enhance solubility in nonpolar environments, while sulfamoyloxy’s NH₂ group could facilitate hydrogen bonding.
- Trifluoromethyl (CF₃) vs.
Biological Activity
4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, and a pyrrolidine sulfonamide moiety. Its molecular formula is C17H16FNO4S, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.
Chemical Structure and Properties
The compound's structure features a fluorine atom at the para position of one of the phenyl rings, which enhances its pharmacological properties. The presence of the pyrrolidine ring and sulfonamide group contributes to its unique interactions with biological targets (see Table 1 for structural details).
| Property | Details |
|---|---|
| Molecular Formula | C17H16FNO4S |
| Molecular Weight | 349.37 g/mol |
| Structural Features | Biphenyl core, carboxylic acid, pyrrolidine sulfonamide |
| Unique Attributes | Fluorine substitution enhances biological activity |
Research indicates that this compound acts as a potent inhibitor of Bcl-2-like protein 1 (Bcl-xL), which plays a crucial role in preventing apoptosis by blocking cytochrome c release from mitochondria. This mechanism suggests its potential utility in promoting apoptosis in cancer cells while sparing normal cells. This action is particularly relevant for developing targeted cancer therapies aimed at overcoming resistance to apoptosis in tumor cells .
Biological Activity and Pharmacological Applications
The compound exhibits several notable biological activities:
- Anticancer Activity : It has been shown to promote apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins. This characteristic makes it a candidate for further development as an anticancer agent.
- Interaction with Biological Targets : Interaction studies reveal that this compound engages with various proteins involved in cell signaling and apoptosis regulation, which may lead to alterations in cancer cell survival .
Case Studies
Several studies have investigated the biological effects of this compound:
- In vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines such as HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma) .
- Mechanistic Insights : Further mechanistic studies indicated that the compound's ability to induce apoptosis was associated with mitochondrial dysfunction and activation of caspases, critical mediators of programmed cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Biphenyl core with a carboxylic acid | Lacks sulfonamide functionality |
| 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid | Similar biphenyl structure; different carboxylic position | Different positioning may affect biological activity |
Q & A
(Basic) What are the common synthetic routes for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Biphenyl Core Formation
Suzuki-Miyaura cross-coupling is widely used to construct the biphenyl backbone. Aryl halides (e.g., 3-bromo-4-fluorobenzoic acid) are coupled with arylboronic acids (e.g., 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O under reflux. Yields are optimized by controlling ligand ratios and base selection (e.g., K₂CO₃) . - Step 2: Sulfonylation
The pyrrolidine sulfonyl group is introduced via nucleophilic substitution. For example, reacting the biphenyl intermediate with pyrrolidine in the presence of a sulfonyl chloride derivative under inert conditions (e.g., DCM, 0–5°C) . - Step 3: Carboxylic Acid Activation/Functionalization
The carboxylic acid group can be esterified (e.g., using SOCl₂/MeOH) for further derivatization. Hydrolysis back to the acid is achieved with LiOH in THF/H₂O .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. The fluorine atom induces distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- X-ray Crystallography : Resolves steric effects of the pyrrolidine sulfonyl group and biphenyl planarity. Requires high-purity crystals grown via slow evaporation in DMSO/EtOH .
(Advanced) How can contradictory NMR data for regioisomers be resolved?
Contradictions arise from overlapping signals or unexpected coupling. Solutions:
- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the fluorine atom and adjacent protons .
- Variable Temperature NMR : Reduces signal broadening caused by rotational barriers in the biphenyl core .
- Isotopic Labeling : Substituting ¹⁹F with ²H in model compounds clarifies splitting patterns .
(Advanced) What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to proteins (e.g., kinases or GPCRs). The sulfonyl group’s hydrogen-bonding capacity is prioritized in docking grids .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Polar interactions between the carboxylic acid and lysine residues are critical for binding affinity .
- DFT Calculations : Predict electronic effects of fluorine substitution on frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
(Advanced) How to optimize the Suzuki-Miyaura cross-coupling step for higher yields?
Key parameters (hypothetical data based on ):
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂ with SPhos ligand | 75% → 89% |
| Solvent | DMF/H₂O (3:1) | Reduced by-products |
| Temperature | 80°C, 12 hours | Complete coupling |
| Base | Cs₂CO₃ (vs. K₂CO₃) | Enhanced solubility |
(Advanced) How does the pyrrolidine sulfonyl group influence electronic properties?
- Electron-Withdrawing Effect : The sulfonyl group decreases electron density on the biphenyl core (Hammett σₚ ≈ 0.9), confirmed by UV-Vis redshift in π→π* transitions .
- Hydrogen-Bond Acceptor Strength : The sulfonyl oxygen participates in strong hydrogen bonds (e.g., with histidine residues in enzymes), validated by IR spectroscopy (stretching at 1150–1300 cm⁻¹) .
(Basic) What solubility challenges exist, and how are they addressed?
- Low Aqueous Solubility : Due to the hydrophobic biphenyl core. Strategies:
- Use polar aprotic solvents (DMSO, DMF) for biological assays .
- Formulate as sodium/potassium salts via neutralization with NaOH/KOH .
(Advanced) How to analyze regioselectivity in substitution reactions?
- Steric Effects : Bulky substituents (e.g., pyrrolidine) favor para substitution on the biphenyl ring. X-ray data show dihedral angles >30° reduce steric clash .
- Electronic Directing : Fluorine’s meta-directing nature positions electrophiles at the carboxylic acid’s ortho position. Confirmed by NOE correlations in NMR .
(Advanced) How to validate the compound’s stability under physiological conditions?
- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via HPLC (C18 column, 254 nm). <5% degradation indicates suitability for in vitro assays .
- Photostability : Expose to UV light (365 nm) for 24 hours. LC-MS identifies photo-oxidation by-products (e.g., sulfoxide formation) .
(Basic) Which functional groups drive reactivity in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
